molecular formula C6H5BF3NO2 B1418024 (4-(Trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 947533-41-7

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No. B1418024
M. Wt: 190.92 g/mol
InChI Key: GPOLKFXETWUREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid” is a reagent used in a study of bicyclic octahydrocyclopenta-pyrrolo antagonists of RBP4 protein for potential treatment of atrophic age-related macular degeneration and Stargardt disease .


Synthesis Analysis

Boronic acids, such as “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are also referred . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The structure of “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid” was characterized by IR, 1 H NMR, 13 C NMR and MS, its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .


Chemical Reactions Analysis

Boronic acids, such as “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid”, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid” is 190.92 g/mol . It has a boiling point of 323.5±52.0 °C and a density of 1.44±0.1 g/cm3 .

Scientific Research Applications

Synthesis Processes

The compound has been utilized in various synthesis processes. For instance, Liu Guoqua (2014) focused on the synthesis of a related compound, 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, optimizing reaction conditions to achieve high yield and purity (Liu Guoqua, 2014). Similarly, Batool et al. (2016) discussed the synthesis of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, highlighting its utility in Suzuki cross-coupling reactions with various (hetero)aryl bromides (Batool et al., 2016).

Chemical Properties and Reactions

A study by Bouillon et al. (2002) explored the synthesis and isolation of novel halopyridinylboronic acids and esters, including 2,4, or 5-halopyridin-3-yl-boronic acids and esters, for potential use in creating new pyridines libraries (Bouillon et al., 2002). Focante et al. (2006) investigated the complexes of tris(pentafluorophenyl)boron with nitrogen-containing compounds, including pyridines, and their potential in metallocene activation (Focante et al., 2006).

Applications in Sensing and Catalysis

Research by Wade and Gabbaï (2009) demonstrated the application of pyridinium boranes in colorimetric turn-on sensing of fluoride ions, suggesting potential uses in chemistry of cationic boron compounds as anion receptors (Wade and Gabbaï, 2009). Iwatsuki et al. (2012) focused on the reactivity of 3-pyridinium boronic acid in acidic aqueous solution, providing insights for developing effective organoboron-based chemosensors (Iwatsuki et al., 2012).

Optical and Electronic Properties

The work of Tsumura et al. (2020) on the development of an optical sensor for water in acetonitrile using a propeller-structured BODIPY-type pyridine–boron trifluoride complex is notable for demonstrating the compound's utility in sensing applications (Tsumura et al., 2020).

Safety And Hazards

It’s important to avoid contact with skin and eyes when handling “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid”. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The interest for boronic acids, such as “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid”, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-3-5(4)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOLKFXETWUREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660277
Record name [4-(Trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid

CAS RN

947533-41-7
Record name [4-(Trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M in hexane, 2 mL) is added to a mixture of 3-bromo-4-(trifluoromethyl)pyridine (Matrix Scientific, 1 g, 0.022 mol) and triisopropylborate (1.25 mL) in anhydrous THF (9 mL) at −78° C. under nitrogen. The reaction mixture is stirred at −78° C. for 3.5 hr before warming gradually to room temperature. The reaction is quenched with water (9 mL). The organic solvent is removed under reduced pressure. The resulting aqueous phase is treated with NaOH (10 N) to obtain pH 10, washed with diethyl ether (1×8 mL), and aqueous phase is acidified to pH 5 using acetic acid. The solution is extracted with EtOAc (1×25 mL) and the organic layer is dried and evaporated to dryness to give the title compound (0.150 g, 15% yield). LCMS m/z=192.2 [M+H]+, tR=0.36 min.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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